molecular formula C23H16IN5O2 B11696992 5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11696992
M. Wt: 521.3 g/mol
InChI Key: OAOHWHHENMRWEV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, iodo, methoxy, and prop-2-yn-1-yloxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of Substituents: The iodo, methoxy, and prop-2-yn-1-yloxy groups can be introduced through electrophilic substitution reactions, using appropriate reagents such as iodine, methanol, and propargyl alcohol, respectively.

    Formation of the Ethenyl Group: This can be achieved through a Wittig reaction or a Heck coupling reaction, using appropriate phosphonium salts or palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and prop-2-yn-1-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as sodium azide or Grignard reagents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxyphenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the prop-2-yn-1-yloxy group.

    5-amino-3-{(Z)-1-cyano-2-[3-iodo-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and prop-2-yn-1-yloxy groups in 5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16IN5O2

Molecular Weight

521.3 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H16IN5O2/c1-3-9-31-22-19(24)11-15(12-20(22)30-2)10-16(13-25)21-18(14-26)23(27)29(28-21)17-7-5-4-6-8-17/h1,4-8,10-12H,9,27H2,2H3/b16-10+

InChI Key

OAOHWHHENMRWEV-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.